2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride
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Overview
Description
“2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride” is a chemical compound that falls under the category of pyrazolo[3,4-b]pyridine derivatives . Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . Its pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, such as “this compound”, involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provides the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[3,4-b]pyridine core. The pyrazolo portion of the molecule is suitable as a hydrogen bond center, while the pyridine portion is thought to have a π–π stacking interaction with Phe589 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .Scientific Research Applications
Metal Ion Binding Sites Enhancement
The condensation of (Pyrazol-1-yl)acetic acid and (pyridin-2-yl)acetic acid with a Phe−Gly dipeptide has been shown to afford derivatives with ATCUN-like metal ion binding sites. This advancement highlights the potential of such compounds in enhancing the specificity and affinity of peptides towards metal ions, which can be pivotal in biochemical studies related to metal ion interactions in biological systems (Boa et al., 2005).
Catalytic Performance in Organic Transformations
A study demonstrated the synthesis of Cu(II)/pypzacac complexes, showcasing their excellent catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These findings underline the compound's utility in facilitating environmentally friendly chemical transformations, offering a sustainable approach to synthesizing valuable organic compounds (Xie et al., 2014).
Novel Synthetic Pathways
The cyclization of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids with formyl and acetyl electrophiles has been explored, revealing unique synthetic pathways towards bicyclic heterocycles. This research sheds light on the versatility of pyrazole derivatives in organic synthesis, offering new routes to structurally diverse compounds with potential biological activities (Smyth et al., 2007).
Corrosion Inhibition for Mild Steel
Pyrazoline derivatives have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing their potential in protecting industrial equipment against corrosion. This application is crucial for extending the lifespan of metallic structures in aggressive environments, reducing maintenance costs, and preventing failures (Lgaz et al., 2020).
Antimicrobial and Antitumor Activities
Research on pyrazolo[3,4-b]pyridine derivatives has revealed their significant antimicrobial and antitumor activities, indicating the potential of these compounds in developing new therapeutic agents. Such studies are fundamental in the quest for novel drugs with enhanced efficacy and specificity against pathogenic microorganisms and cancer cells (El-Borai et al., 2012).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that the compound may interact with biological targets that also interact with these purine bases.
Mode of Action
Compounds with similar structures have been shown to exhibit significant inhibitory activity , suggesting that this compound may also act as an inhibitor for its target(s).
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have similar effects.
Properties
IUPAC Name |
2-pyrazolo[4,3-b]pyridin-2-ylacetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.2ClH/c12-8(13)5-11-4-7-6(10-11)2-1-3-9-7;;/h1-4H,5H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWIFZNPBVOWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C=C2N=C1)CC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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